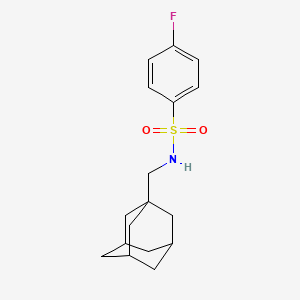
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, also known as ABE-404, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine.
Mechanism of Action
The mechanism of action for N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide involves the inhibition of TRPC5 channels and Hsp90 chaperone proteins. TRPC5 channels are involved in the regulation of calcium ion channels in the brain, and their inhibition has been found to have potential therapeutic effects in the treatment of neurological disorders. Hsp90 chaperone proteins are involved in the stabilization of various oncogenic proteins, and their inhibition has been found to have potential anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of TRPC5 channels and Hsp90 chaperone proteins. In vivo studies have shown that this compound has potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders, as well as potential anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of TRPC5 channels and Hsp90 chaperone proteins, its potential therapeutic effects in the treatment of neurological disorders and cancer, and its potential as a lead compound for drug discovery. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, including the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins, the investigation of its potential therapeutic effects in the treatment of neurological disorders and cancer, and the further exploration of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Synthesis Methods
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylmethylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified using various techniques, including column chromatography, to obtain a pure form of this compound.
Scientific Research Applications
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of TRPC5 channels, which are involved in the regulation of calcium ion channels in the brain. This inhibition has been found to have potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
In cancer research, this compound has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action for these anti-tumor effects is thought to involve the inhibition of the Hsp90 chaperone protein, which is involved in the stabilization of various oncogenic proteins.
In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins. The development of these drugs has the potential to lead to the discovery of new treatments for various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAPFAXUJWPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

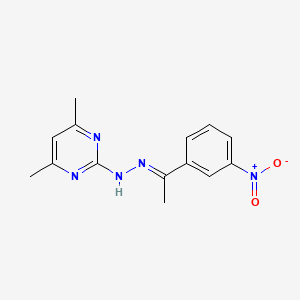
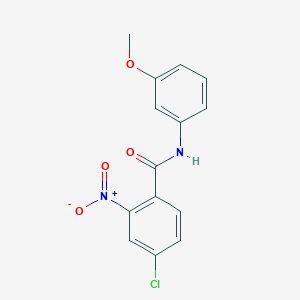
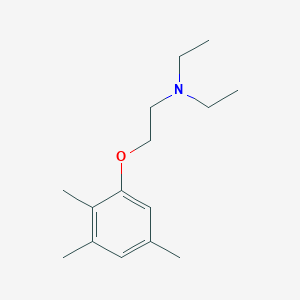
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
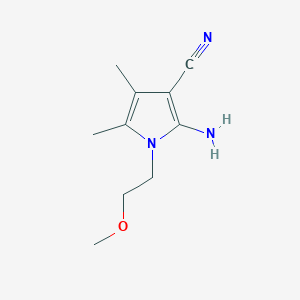
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)

![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
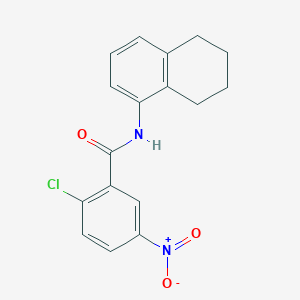

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)